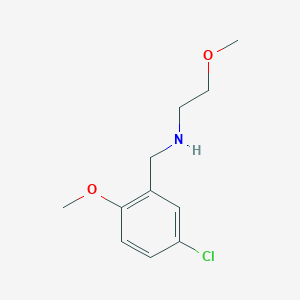![molecular formula C14H15ClFNO2 B504010 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B504010.png)
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amino-propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol typically involves multiple steps, starting with the preparation of the furan ring and subsequent substitution reactions to introduce the 3-chloro-4-fluorophenyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of each step in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives with substituted phenyl groups and amino-propanol side chains. Examples include:
- 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethanol
- 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)butanol
Uniqueness
The uniqueness of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol lies in its specific substitution pattern and the presence of both a furan ring and an amino-propanol side chain. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H15ClFNO2 |
|---|---|
Poids moléculaire |
283.72g/mol |
Nom IUPAC |
1-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C14H15ClFNO2/c1-9(18)7-17-8-11-3-5-14(19-11)10-2-4-13(16)12(15)6-10/h2-6,9,17-18H,7-8H2,1H3 |
Clé InChI |
JGIOORNBPKXPNW-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O |
SMILES canonique |
CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503927.png)
![N-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503931.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503933.png)
![N'-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503938.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B503939.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}tryptophan](/img/structure/B503940.png)

![1-[(5-Chloro-2-methoxybenzyl)amino]propan-2-ol](/img/structure/B503943.png)

![5-[(3-Bromo-5-ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503946.png)
![1-{[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B503947.png)
![1-Phenyl-2-{[(5-phenylfuran-2-yl)methyl]amino}ethanol](/img/structure/B503948.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B503949.png)
![N-tert-butyl-2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B503950.png)
